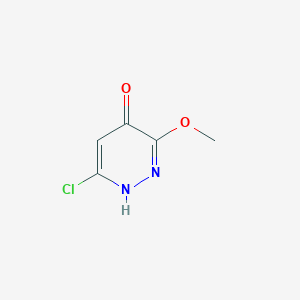
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one is a chemical compound with the molecular formula C5H5ClN2O2. It is a derivative of pyridazinone, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 3rd position on the pyridazinone ring.
科学的研究の応用
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
作用機序
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that the negative potential region of the molecule, which is usually related to the lone pair of electronegative atoms, is mainly distributed in the o atom of the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxy-2-chloropyridazine with suitable reagents to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position .
類似化合物との比較
Similar Compounds
3-methoxy-1,4-dihydropyridazin-4-one: Lacks the chlorine atom at the 6th position.
6-chloro-1,4-dihydropyridazin-4-one: Lacks the methoxy group at the 3rd position.
3,5-dichloro-1,4-dihydropyridazin-4-one: Contains an additional chlorine atom at the 5th position.
Uniqueness
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one is unique due to the presence of both the chlorine atom and the methoxy group, which confer specific chemical and biological properties.
特性
IUPAC Name |
6-chloro-3-methoxy-1H-pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5-3(9)2-4(6)7-8-5/h2H,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRROVUELRQVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112342-60-6 |
Source


|
| Record name | 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
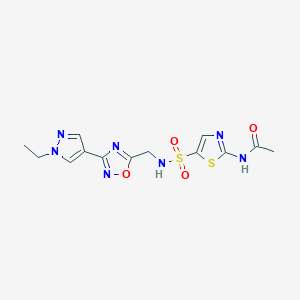

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)
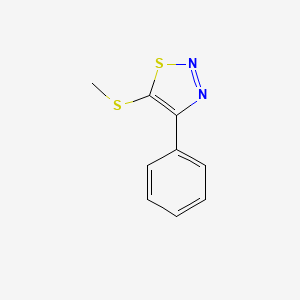
![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
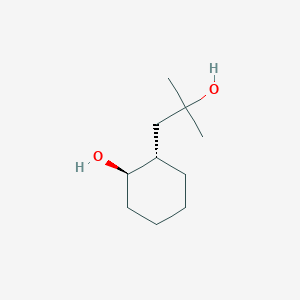
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)
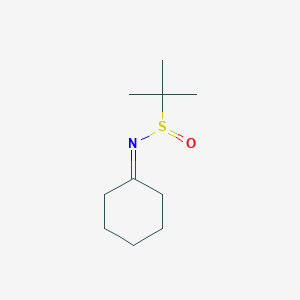
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2628359.png)
![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)
